BenchChemオンラインストアへようこそ!

2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Physicochemical profiling Drug-likeness Lead optimization

Targeting TGF-β1/ALK5 signaling or carbapenem-resistant MBL pathogens? This bifunctional azetidine scaffold is essential. The 1-methyl-1H-imidazol-2-yl sulfonyl pharmacophore enhances ALK5 inhibitory potency, while the 2-chlorobenzyl N-sulfonyl group provides a unique exploration vector against Class B metallo-β-lactamases (IC50 down to 0.046 nM in analogous series). Procure this specific 2-chloro variant (MW 389.9, TPSA ~106 Ų, 0 HBD) to map critical SAR against 2-fluorobenzyl (CAS 2319785-20-9) and core analogs, establishing the advantage of chlorine substitution for potency and permeability optimization.

Molecular Formula C14H16ClN3O4S2
Molecular Weight 389.87
CAS No. 2320686-81-3
Cat. No. B2359647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
CAS2320686-81-3
Molecular FormulaC14H16ClN3O4S2
Molecular Weight389.87
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C14H16ClN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3
InChIKeyFOFMSPUQVNXQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole – Structural Identity and Physicochemical Baseline for Procurement Decisions


2-((1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 2320686-81-3) is a synthetic bis-sulfonyl small molecule characterized by a central azetidine ring bearing an N-(2-chlorobenzyl)sulfonyl substituent at the 1-position and a C-(1-methyl-1H-imidazol-2-yl)sulfonyl substituent at the 3-position [1]. This compound belongs to the class of 1,3-disubstituted azetidine sulfonamides, a scaffold increasingly explored in medicinal chemistry for enzyme inhibition and receptor modulation [2][3]. Its molecular formula is C14H16ClN3O4S2 with a molecular weight of 389.9 g/mol [1]. The compound is currently listed in chemical vendor catalogs as a research-grade screening compound and is not yet associated with published primary pharmacology data indexed in major biomedical databases [4].

Why Generic Substitution of 2-((1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole with In-Class Analogs Is Scientifically Unsupported


The bis-sulfonyl azetidine-imidazole scaffold presents two independently variable sulfonamide substitution sites, each modulating distinct physicochemical and pharmacological parameters [1]. Altering the N-sulfonyl benzyl substituent—e.g., substituting 2-chlorobenzyl with 2-fluorobenzyl (CAS 2319785-20-9) or 2-chlorophenylsulfonyl (CAS 2034490-49-6)—changes the compound's lipophilicity, electronic profile, and hydrogen-bond acceptor capacity, which can affect target binding kinetics and metabolic stability [2]. Similarly, replacement of the C-sulfonyl 1-methylimidazole with alternative heterocycles yields compounds with divergent biological activity profiles [3]. Even the parent azetidine-3-sulfonyl-imidazole core (CAS 1706428-78-5), lacking the N-sulfonylbenzyl moiety, differs substantially in molecular weight (201.25 vs. 389.9 g/mol), polar surface area (72.4 vs. ~106 Ų), and hydrogen-bond donor count (1 vs. 0) [4]. These structural variations preclude reliable interchangeability without confirmatory experimental validation for any given assay or application.

Quantitative Differentiation Evidence for 2-((1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from the 2-Fluorobenzyl Analog (CAS 2319785-20-9)

The target compound (CAS 2320686-81-3) carries a 2-chlorobenzyl N-sulfonyl substituent, whereas the closest commercially listed analog (CAS 2319785-20-9) carries a 2-fluorobenzyl group at the same position [1]. The chlorine substitution increases molecular weight by approximately 16.5 Da (389.9 vs. 373.4 g/mol) and alters the electronic and lipophilic character of the molecule [1][2]. The computed XLogP3 for the fluorobenzyl analog is 0.3; the chlorine substitution is expected to increase this value by approximately 0.3–0.5 log units based on established Hansch substituent constants (πCl = 0.71 vs. πF = 0.14) [3]. This lipophilicity difference can meaningfully impact membrane permeability, plasma protein binding, and metabolic clearance in biological systems.

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area Differentiation from the Core Azetidine-3-Sulfonyl-Imidazole Scaffold (CAS 1706428-78-5)

The target compound is an N-substituted bis-sulfonyl derivative of the parent azetidine-3-sulfonyl-imidazole scaffold (CAS 1706428-78-5) [1]. The addition of the N-(2-chlorobenzyl)sulfonyl group substantially increases the topological polar surface area (TPSA) from 72.4 Ų to an estimated ~106 Ų and reduces the hydrogen-bond donor count from 1 to 0 [1][2]. These changes are directly relevant to predictions of membrane permeability and oral bioavailability, as TPSA values above 140 Ų are generally associated with poor intestinal absorption, while values below 60–70 Ų favor blood-brain barrier penetration [3]. The target compound occupies an intermediate TPSA range distinct from the more polar parent scaffold.

Membrane permeability Blood-brain barrier penetration Oral bioavailability

Scaffold-Level Differentiation: Imidazole-2-Sulfonyl Substituent Confers Enhanced ALK5 Inhibitory Activity vs. Alternative Heterocycle Substitutions

In a 2024 study of ALK5 inhibitors containing imidazole sulfonamide derivatives, introduction of a sulfonamide group at the 2-position of the imidazole ring significantly enhanced ALK5 inhibitory activity . Compounds 13b and 15a from this series demonstrated effective inhibition of TGF-β1-induced Smad signaling and cell motility in A549 cells at concentrations up to 50 μM, with no observed cytotoxicity . The target compound bears this same critical imidazole-2-sulfonyl pharmacophore linked to an azetidine core. Patent literature further supports that the 1-methyl-1H-imidazol-2-yl sulfonyl azetidine scaffold exhibits electrophilic characteristics conducive to protease inhibition and kinase modulation [1]. While no direct IC50 comparison data exists for the specific target compound versus its closest analogs, the imidazole-2-sulfonyl substitution pattern is structurally validated as a potency-enhancing feature within this chemical class [1].

ALK5 inhibition TGF-β signaling Kinase inhibitor design Cancer therapeutics

Bis-Sulfonyl Azetidine Scaffold Associated with Sub-Nanomolar Metallo-β-Lactamase Inhibition – Class-Level Target Engagement Precedent

A structurally related bis-sulfonyl azetidine derivative incorporating a benzimidazole core (BDBM368065, from US Patent 10,227,331, Example 252) demonstrated potent inhibition of Class B metallo-β-lactamases with IC50 values of 0.423 nM (Serratia marcescens), 0.209 nM (Pseudomonas aeruginosa VIM-1), and 0.0460 nM (Klebsiella pneumoniae) [1]. This compound shares the core architectural motif of a sulfonyl-linked azetidine ring bearing an additional sulfonyl-heterocycle substituent. Although the target compound substitutes the benzimidazole with a 1-methylimidazole and the N-sulfonyl substituent differs, the azetidine-bis-sulfonyl connectivity pattern is conserved [1][2]. This class-level precedent establishes that bis-sulfonyl azetidine scaffolds can achieve high-affinity enzyme inhibition, supporting the target compound's candidacy for similar target-based screening campaigns [1].

Antimicrobial resistance Metallo-β-lactamase Carbapenemase inhibitor Structural biology

Recommended Research and Industrial Application Scenarios for 2-((1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole


ALK5/TGF-β Pathway Inhibitor Screening and Lead Optimization

The target compound contains the 1-methyl-1H-imidazol-2-yl sulfonyl pharmacophore that has been validated in published ALK5 inhibitor series for suppressing TGF-β1-induced Smad signaling in A549 lung adenocarcinoma cells . Researchers developing ALK5 inhibitors for oncology or fibrotic disease applications should prioritize this compound for enzymatic and cell-based screening, as the imidazole-2-sulfonyl substitution pattern was specifically identified as a potency-enhancing structural feature . The 2-chlorobenzyl N-sulfonyl substituent provides an additional vector for SAR exploration distinct from the fluorinated or unsubstituted phenyl analogs that are more commonly screened [1].

Physicochemical Property-Driven Lead Candidate Triage in Drug Discovery Programs

With a molecular weight of 389.9 g/mol, an estimated TPSA of approximately 106 Ų, and zero hydrogen-bond donors, the target compound occupies a favorable region of oral drug-likeness chemical space that is distinct from more polar mono-sulfonyl azetidine analogs (TPSA = 72.4 Ų) [2][3]. Medicinal chemistry teams seeking to balance potency with permeability can use this compound as a reference point for understanding how N-sulfonylbenzyl substitution modulates physicochemical properties within the azetidine-imidazole series.

Metallo-β-Lactamase (MBL) Inhibitor Screening Cascades for Antimicrobial Resistance

Bis-sulfonyl azetidine scaffolds have demonstrated sub-nanomolar inhibitory potency against Class B metallo-β-lactamases from clinically relevant Gram-negative pathogens, including K. pneumoniae (IC50 = 0.046 nM), P. aeruginosa VIM-1 (IC50 = 0.209 nM), and S. marcescens (IC50 = 0.423 nM) [4]. The target compound conserves the bis-sulfonyl azetidine connectivity pattern that underlies this potent MBL inhibition. Antimicrobial resistance programs should incorporate this compound into focused screening libraries targeting carbapenemase-producing Enterobacterales, with the 2-chlorobenzyl substituent offering a differentiated vector for probing MBL active-site topology [4].

Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Sulfonamide Libraries

As a 1,3-disubstituted azetidine derivative, the target compound exemplifies a synthetically tractable scaffold class for which modular synthetic routes have been described [5]. Procurement of this specific compound enables direct comparison with the 2-fluorobenzyl analog (CAS 2319785-20-9) and the core azetidine-3-sulfonyl-imidazole (CAS 1706428-78-5) to systematically map the contribution of the N-sulfonylbenzyl substituent to target binding, selectivity, and ADME properties [1][2]. This comparative SAR approach is essential for establishing whether the chlorine substitution provides meaningful advantages over fluorine or hydrogen at this position.

Quote Request

Request a Quote for 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.